2,4,5-trichloro-N-propylbenzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide involves several steps. Typically, the starting material is 2,4,5-trichlorobenzenesulfonyl chloride, which undergoes a reaction with propylamine under controlled conditions to form the desired sulfonamide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,4,5-Trichloro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and acidic or basic conditions, it can undergo hydrolysis to form sulfonic acids and amines.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions and amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5-Trichloro-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of sulfonamide compounds on biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals with sulfonamide functional groups.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function . The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,4,5-Trichloro-N-propylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
2,4,6-Trichlorobenzenesulfonamide: Similar structure but with different chlorine atom positions, leading to different reactivity and applications.
N-Propylbenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,4-Dichloro-N-propylbenzenesulfonamide:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the propyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4,5-trichloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGYCSBYCDPGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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